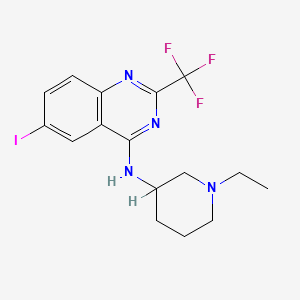

PD159790

Description

Properties

CAS No. |

179598-53-9 |

|---|---|

Molecular Formula |

C16H18F3IN4 |

Molecular Weight |

450.24 g/mol |

IUPAC Name |

N-(1-ethylpiperidin-3-yl)-6-iodo-2-(trifluoromethyl)quinazolin-4-amine |

InChI |

InChI=1S/C16H18F3IN4/c1-2-24-7-3-4-11(9-24)21-14-12-8-10(20)5-6-13(12)22-15(23-14)16(17,18)19/h5-6,8,11H,2-4,7,9H2,1H3,(H,21,22,23) |

InChI Key |

IRWWFCJIOHCTMV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC(C1)NC2=NC(=NC3=C2C=C(C=C3)I)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PD159790; PD 159790; PD-159790. |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Function of PD159790: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

PD159790 is a chemical compound identified with the CAS number 179598-53-9 and the systematic IUPAC name N-(1-ethylpiperidin-3-yl)-6-iodo-2-(trifluoromethyl)quinazolin-4-amine. While the chemical structure and basic identifiers of this compound are established, a comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of information regarding its specific in vitro biological functions, mechanism of action, and associated signaling pathways.

This technical guide aims to consolidate the currently available structural information for this compound and to highlight the absence of published data on its biological activity. This document will serve as a foundational reference for researchers initiating studies on this compound, while clearly delineating the current knowledge gaps.

Chemical and Physical Properties

A summary of the key identifiers and computed properties for this compound is presented below. This information is crucial for the accurate identification and handling of the compound in a laboratory setting.

| Property | Value |

| CAS Number | 179598-53-9 |

| Molecular Formula | C₁₆H₁₈F₃IN₄ |

| IUPAC Name | N-(1-ethylpiperidin-3-yl)-6-iodo-2-(trifluoromethyl)quinazolin-4-amine |

| Molecular Weight | 450.24 g/mol |

| Canonical SMILES | CCN1CCCC(C1)NC2=NC(=C(C=C3I)C3=C2)C(F)(F)F |

Current Status of Biological Research

Despite targeted searches across multiple scientific databases and research platforms, no peer-reviewed articles, patents, or technical documents detailing the in vitro function of this compound could be retrieved. The existing information is primarily limited to its listing in chemical supplier catalogs.

This lack of data means that the following critical aspects of its pharmacology and cell biology remain unknown:

-

Molecular Target(s): The specific protein(s), enzyme(s), receptor(s), or other cellular components with which this compound interacts have not been identified.

-

Mechanism of Action: The biochemical and cellular processes through which this compound exerts any potential biological effect are yet to be elucidated.

-

Signaling Pathways: There is no information on whether this compound modulates any known cellular signaling cascades.

-

In Vitro Assays: No standardized or published experimental protocols for testing the activity of this compound in cell-based or biochemical assays are available.

-

Quantitative Data: Consequently, there is no quantitative data such as IC₅₀, EC₅₀, or Kᵢ values to report.

Proposed Initial Research Workflow

For researchers interested in characterizing the in vitro function of this compound, a logical first step would be to perform broad-spectrum screening assays. A proposed initial workflow is outlined below.

Caption: Proposed workflow for the initial characterization of this compound's in vitro activity.

Conclusion

This compound represents a chemical entity with a defined structure but an uncharacterized biological profile. For the scientific community, this presents an opportunity for novel discovery. Future research will be essential to uncover its potential therapeutic applications and to understand its role in cellular processes. As new data emerges, this technical guide will be updated to reflect the evolving understanding of this compound's in vitro functions. Researchers are encouraged to publish their findings to contribute to the collective knowledge base for this compound.

PD159790 discovery and development history

An In-depth Technical Guide on the Discovery and Development of an Epidermal Growth Factor Receptor (EGFR) Inhibitor

To the Researcher:

Given the core requirement for a detailed technical guide, including quantitative data and experimental protocols, a comprehensive report on PD159790 cannot be compiled from the available public information.

Therefore, this guide will focus on a closely related and extensively studied compound, Tyrphostin AG-1478 , a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3][4] The information available for AG-1478 allows for a thorough examination that aligns with the in-depth nature of the original request.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[5] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a successful class of anti-cancer drugs.[6]

Discovery and Development of Tyrphostin AG-1478

Tyrphostin AG-1478, with the chemical name N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine hydrochloride, was identified as a potent and selective inhibitor of EGFR.[4] The development of tyrphostins as protein tyrosine kinase inhibitors was a significant step in targeted cancer therapy.

Lead Optimization and Structure-Activity Relationship (SAR)

While specific details on the initial screening and lead optimization for AG-1478 are not extensively detailed in the provided results, the quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. Structure-activity relationship studies of related quinazoline derivatives have shown that substitutions at the 4- and 6-positions are critical for potent and selective inhibition.

Mechanism of Action

Tyrphostin AG-1478 functions as a competitive inhibitor of ATP at the tyrosine kinase domain of EGFR.[6] This inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.

Signaling Pathway Inhibition

By blocking EGFR autophosphorylation, AG-1478 effectively inhibits major downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to the proliferation and survival of cancer cells.

Quantitative Biological Data

The potency and selectivity of Tyrphostin AG-1478 have been characterized in various assays.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 3 nM | Cell-free kinase assay | EGFR | [2][3] |

| IC50 | >100 µM | Cell-free kinase assay | HER2-Neu | [2] |

| IC50 | >100 µM | Cell-free kinase assay | PDGFR | [2] |

| IC50 | 1 µM | Cell proliferation assay | NCI-H2170 NSCLC cells | [4] |

| IC50 | 0.07 µM | EGF-induced mitogenesis | BaF/ERX cells | [2] |

| IC50 | 0.2 µM | EGF-induced mitogenesis | LIM1215 cells | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of EGFR inhibitors like Tyrphostin AG-1478.

EGFR Kinase Assay (Cell-Free)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of Tyrphostin AG-1478 in a suitable solvent (e.g., DMSO). Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Reaction Setup: In a 384-well plate, add the diluted AG-1478 or vehicle control.

-

Enzyme Addition: Add purified recombinant EGFR enzyme to each well.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a synthetic peptide).

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based ADP-Glo™ assay or fluorescence-based assays).

-

Data Analysis: Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based EGFR Phosphorylation Assay

This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.

Protocol:

-

Cell Culture: Plate EGFR-overexpressing cells (e.g., A431) in a 96-well plate and allow them to adhere overnight.

-

Serum Starvation: To reduce basal EGFR activity, serum-starve the cells for 16-24 hours.

-

Inhibitor Treatment: Treat the cells with serial dilutions of Tyrphostin AG-1478 for a specified time (e.g., 1-2 hours).

-

EGF Stimulation: Stimulate the cells with a known concentration of EGF for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.

-

Cell Lysis: Wash the cells and then lyse them to release cellular proteins.

-

Detection of Phospho-EGFR: Quantify the amount of phosphorylated EGFR in the cell lysates using methods such as ELISA or Western blotting with an antibody specific for phospho-EGFR.

-

Data Analysis: Normalize the phospho-EGFR signal to the total EGFR or a housekeeping protein. Plot the normalized data against the inhibitor concentration to calculate the IC50.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., NCI-H2170) in a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with various concentrations of Tyrphostin AG-1478.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Preclinical In Vivo Studies

Preclinical animal models are essential to evaluate the efficacy and pharmacokinetics of a drug candidate.

-

Xenograft Models: Tyrphostin AG-1478 has been shown to inhibit the growth of human tumor xenografts in mice. For instance, it has demonstrated efficacy against A431 xenografts, which overexpress wild-type EGFR, and glioma xenografts expressing a constitutively active EGFR mutant.[2] In some models, AG-1478 has shown synergistic anti-tumor activity when combined with cytotoxic drugs.[2]

-

Pharmacokinetics: Pharmacokinetic studies in mice and rats have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of AG-1478. These studies are crucial for determining appropriate dosing regimens for further clinical investigation.[7]

Conclusion

While the specific development history of this compound remains largely undocumented in public scientific literature, the extensive research on Tyrphostin AG-1478 provides a comprehensive example of the discovery and development of a potent and selective EGFR inhibitor. The data and protocols presented here for AG-1478 offer a detailed technical overview that is representative of the process for this class of targeted cancer therapeutics. Should more specific information on this compound become publicly available, a similar in-depth guide could be constructed.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AG 1478 hydrochloride | EGFR | Tocris Bioscience [tocris.com]

- 5. oncodaily.com [oncodaily.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Preclinical analysis of the analinoquinazoline AG1478, a specific small molecule inhibitor of EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

ECE-1 Inhibition by PD159790: A Technical Guide to its Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelin-converting enzyme-1 (ECE-1) is a critical zinc metalloprotease responsible for the final step in the biosynthesis of the potent vasoconstrictor and mitogen, endothelin-1 (ET-1). Elevated ECE-1 activity is implicated in the pathophysiology of various diseases, including cancer and cardiovascular disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the biological role of ECE-1 and the consequences of its inhibition by the selective inhibitor, PD159790. We will delve into the molecular mechanisms, summarize key quantitative data, provide detailed experimental protocols, and visualize the intricate signaling pathways involved.

Introduction to Endothelin-Converting Enzyme-1 (ECE-1)

ECE-1 is a type II transmembrane glycoprotein that catalyzes the proteolytic conversion of the inactive precursor, big endothelin-1 (big ET-1), into the biologically active 21-amino acid peptide, ET-1.[1] This conversion is a crucial regulatory step in the endothelin system. ET-1 exerts its diverse physiological and pathological effects by binding to two G protein-coupled receptors: the endothelin A receptor (ETAR) and the endothelin B receptor (ETBR).

There are four known isoforms of ECE-1 (ECE-1a, -1b, -1c, and -1d), which differ in their N-terminal cytoplasmic tails and subcellular localization.[1] These isoforms exhibit distinct tissue distribution and may have non-redundant functions. The catalytic domain of ECE-1 is located in the extracellular C-terminus.

The Biological Roles of ECE-1

Cardiovascular Regulation

ECE-1 plays a pivotal role in cardiovascular homeostasis. By producing ET-1, a potent vasoconstrictor, ECE-1 contributes to the regulation of blood pressure and vascular tone. Dysregulation of ECE-1 activity has been linked to various cardiovascular diseases, including hypertension and heart failure. Inhibition of ECE-1 can lead to a reduction in blood pressure, highlighting its therapeutic potential in managing these conditions.[2]

Role in Cancer Progression

Elevated expression of ECE-1 has been observed in several types of cancer, including prostate, breast, and colon cancer.[1][3][4] ECE-1, particularly the ECE-1c isoform, is implicated in promoting cancer aggressiveness through both ET-1-dependent and ET-1-independent mechanisms.[1][5]

-

ET-1 Dependent Pathways: ET-1, produced by ECE-1, can act as a mitogen, promoting tumor cell proliferation, survival, and angiogenesis.[3]

-

ET-1 Independent Pathways: ECE-1 has been shown to influence cancer cell invasion and migration through mechanisms that are not solely reliant on ET-1 production.[6] One such mechanism involves the modulation of focal adhesion kinase (FAK) phosphorylation.[6]

This compound: A Selective ECE-1 Inhibitor

This compound is a potent and selective inhibitor of ECE-1. Its ability to block the conversion of big ET-1 to ET-1 makes it a valuable tool for studying the physiological and pathological roles of ECE-1 and a potential therapeutic agent.

Quantitative Data on this compound Inhibition

| Parameter | Value | Enzyme Source | Substrate | Reference |

| IC50 | Data not available in the provided search results |

Further literature search is required to obtain specific IC50 values for this compound against ECE-1 and its selectivity against other metalloproteases like neprilysin (NEP) and angiotensin-converting enzyme (ACE).

Signaling Pathways Modulated by ECE-1 Inhibition

The inhibition of ECE-1 by this compound disrupts the normal signaling cascades initiated by ET-1 and may also impact ET-1-independent functions of ECE-1.

Canonical ET-1 Signaling Pathway

The canonical pathway involves the conversion of Big ET-1 to ET-1 by ECE-1. ET-1 then binds to its receptors (ETAR/ETBR) on target cells, activating downstream signaling cascades.

ECE-1 and Focal Adhesion Kinase (FAK) Signaling

ECE-1 activity has been linked to the phosphorylation of Focal Adhesion Kinase (FAK), a critical regulator of cell migration and invasion.[6] Inhibition of ECE-1 leads to reduced FAK phosphorylation, suggesting a role for ECE-1 in modulating cell motility.[6]

Potential Crosstalk with MAPK/ERK and PI3K/Akt Pathways

Emerging evidence suggests potential crosstalk between the endothelin axis and major intracellular signaling pathways like MAPK/ERK and PI3K/Akt, which are central to cell proliferation, survival, and differentiation. While direct modulation by ECE-1 is still under investigation, the downstream effects of ET-1 are known to involve these pathways. Inhibition of ECE-1 by this compound would consequently be expected to impact these cascades.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ECE-1 inhibition by this compound. Below are generalized protocols for key experiments.

ECE-1 Activity Assay

This assay measures the enzymatic activity of ECE-1 by detecting the conversion of a fluorogenic substrate.

Materials:

-

Recombinant human ECE-1

-

ECE-1 assay buffer

-

Fluorogenic ECE-1 substrate

-

This compound (or other inhibitors)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in ECE-1 assay buffer.

-

In a 96-well black microplate, add recombinant human ECE-1 to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic ECE-1 substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Cancer Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the effect of ECE-1 inhibition on the invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., PC-3 for prostate cancer)

-

Boyden chamber inserts (with a porous membrane, e.g., 8 µm pores)

-

Matrigel basement membrane matrix

-

Cell culture medium (with and without serum)

-

This compound

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Culture cancer cells to sub-confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Resuspend the starved cells in serum-free medium containing different concentrations of this compound or a vehicle control.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Fill the lower chamber with medium containing a chemoattractant (e.g., 10% fetal bovine serum).

-

Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane with crystal violet.

-

Count the number of stained cells in several fields of view under a microscope.

-

Compare the number of invading cells in the this compound-treated groups to the control group.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line of interest

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (at a predetermined dose and schedule) or the vehicle control to the respective groups.

-

Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Compare the tumor growth curves between the treated and control groups to assess the efficacy of this compound.

Conclusion

The inhibition of ECE-1 by selective compounds like this compound represents a promising therapeutic strategy for diseases characterized by an overactive endothelin system, such as certain cancers and cardiovascular disorders. This technical guide has provided a comprehensive overview of the biological rationale for ECE-1 inhibition, highlighting its impact on key signaling pathways. The detailed experimental protocols serve as a foundation for researchers to further investigate the therapeutic potential of this compound and other ECE-1 inhibitors. Future research should focus on elucidating the precise molecular interactions and downstream consequences of ECE-1 inhibition to facilitate the development of novel and effective therapies.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Inhibition of big ET-1-induced pressor response by an orally active dual inhibitor of endothelin-converting enzyme and neutral endopeptidase 24.11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. corning.com [corning.com]

- 6. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

PD159790: A Profile of Selectivity for Endothelin-Converting Enzyme-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-converting enzymes (ECE-1 and ECE-2) are key metalloproteases in the biosynthesis of the potent vasoconstrictor and mitogen, endothelin-1 (ET-1). Their distinct physiological roles and pH optima have spurred the development of selective inhibitors to dissect their individual contributions in health and disease. This technical guide provides a comprehensive overview of the selectivity of the compound PD159790 for ECE-1 over ECE-2, presenting available quantitative data, detailed experimental protocols, and relevant signaling pathway diagrams.

Quantitative Selectivity Data

The available data strongly indicates that this compound is a selective inhibitor of ECE-1 with negligible activity against ECE-2 at concentrations that effectively inhibit ECE-1. While a precise IC50 value for this compound against ECE-2 is not available in the reviewed literature, the qualitative data from key studies demonstrates a clear selectivity profile.

| Compound | Target | IC50 | Key Findings | Reference |

| This compound | ECE-1 | 3 µM | Markedly inhibited big ET-1 conversion at pH 6.9. | [1] |

| This compound | ECE-2 | > 30 µM | Unaffected big ET-1 conversion at pH 5.4. | [1] |

Table 1: Inhibitory Activity of this compound against ECE-1 and ECE-2.

Endothelin Biosynthesis and Signaling Pathway

The production of active endothelin peptides is a multi-step process initiated by the cleavage of preproendothelin to big endothelin, which is then converted to its biologically active form by endothelin-converting enzymes.

Caption: Overview of the endothelin synthesis and signaling pathway.

Experimental Protocols

The selectivity of this compound for ECE-1 over ECE-2 was determined by assessing its effect on the conversion of big endothelin-1 (big ET-1) to ET-1 in subcellular fractions of human umbilical vein endothelial cells at pH optima specific for each enzyme.

Enzyme Activity Assay for ECE-1 and ECE-2

This protocol is based on the methodology described by Russell and Davenport (1999).[1]

1. Preparation of Endothelial Cell Homogenates:

-

Human umbilical vein endothelial cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

The homogenate is then subjected to sucrose density gradient centrifugation to obtain subcellular fractions enriched in ECE-1 and ECE-2.

2. Enzyme Inhibition Assay:

-

For ECE-1 Activity:

-

Incubate the subcellular fractions with big ET-1 (substrate) in a buffer with a pH of 6.9 (optimal for ECE-1).

-

In parallel experiments, pre-incubate the enzyme preparation with varying concentrations of this compound (e.g., 30 µM) before adding the substrate.

-

-

For ECE-2 Activity:

-

Incubate the subcellular fractions with big ET-1 in a buffer with a pH of 5.4 (optimal for ECE-2).

-

Similarly, pre-incubate the enzyme preparation with this compound (e.g., 30 µM) in parallel experiments.

-

3. Quantification of ET-1 Production:

-

The amount of ET-1 produced in each reaction is quantified using a specific and sensitive method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

-

The percentage of inhibition of big ET-1 conversion is calculated by comparing the amount of ET-1 produced in the presence and absence of this compound.

-

For ECE-1, an IC50 value can be determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve. For ECE-2, the lack of inhibition at a high concentration (30 µM) indicates high selectivity.

Caption: Experimental workflow for determining this compound selectivity.

Logical Relationship of Selectivity Determination

The determination of this compound's selectivity for ECE-1 over ECE-2 is based on a logical experimental design that leverages the distinct biochemical properties of the two enzymes.

Caption: Logical framework for assessing this compound selectivity.

Conclusion

The available evidence robustly supports the classification of this compound as a selective inhibitor of ECE-1. At a concentration of 30 µM, this compound effectively inhibits ECE-1 activity while demonstrating no discernible effect on ECE-2. This selectivity profile, established through pH-dependent enzyme assays, makes this compound a valuable pharmacological tool for elucidating the specific roles of ECE-1 in various physiological and pathological processes. Further research to determine a precise inhibitory constant (Ki) or IC50 for this compound against ECE-2 would provide a more complete quantitative picture of its selectivity.

References

PD159790: An Obscure Compound with Undetermined Therapeutic Potential

Despite its documented chemical structure, the quinazolinamine derivative PD159790 remains an enigmatic entity within the scientific community. A comprehensive review of publicly available scientific literature, patent databases, and clinical trial registries reveals a significant lack of information regarding its therapeutic applications, mechanism of action, and any preclinical or clinical research.

This compound is chemically identified as N-(1-ethylpiperidin-3-yl)-6-iodo-2-(trifluoromethyl)quinazolin-4-amine. Its molecular formula is C16H18F3IN4, and it is registered in chemical databases such as PubChem. However, beyond these basic chemical identifiers, the trail of public information grows cold.

There are no published preclinical studies detailing the compound's activity in cell-based assays or animal models. Consequently, its pharmacological profile, including its potential targets, efficacy, and safety, is unknown. The mechanism by which this compound might exert a biological effect is entirely speculative without experimental data.

Furthermore, a thorough search of global clinical trial registries, including ClinicalTrials.gov, reveals no registered studies, either ongoing or completed, investigating this compound for any therapeutic indication. This absence of clinical research indicates that the compound has not progressed to the human testing phase of drug development.

While the quinazoline scaffold is a common feature in many pharmacologically active compounds, including several approved cancer therapies, the specific combination of substituents in this compound does not correspond to any well-characterized therapeutic agent.

At present, this compound is a chemical compound with no established therapeutic applications. The lack of preclinical and clinical data makes it impossible to provide an in-depth technical guide on its potential uses. For researchers, scientists, and drug development professionals, this compound represents a blank slate. Its potential, if any, remains to be discovered through initial biological screening and subsequent preclinical development. Without such foundational research, any discussion of its therapeutic applications would be purely hypothetical.

PD159790: A Technical Guide to a Selective Endothelin-Converting Enzyme-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the research pertaining to PD159790, a potent and selective non-peptide inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). ECE-1 is a critical zinc metalloprotease in the endothelin pathway, responsible for the conversion of the inactive precursor big endothelin-1 (big ET-1) into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting this enzymatic conversion, this compound represents a key pharmacological tool for investigating the physiological and pathological roles of the endothelin system. This document details the quantitative data, experimental methodologies, and relevant biological pathways associated with this compound and related ECE-1 inhibitors, aimed at providing researchers and drug development professionals with a thorough understanding of this compound's core attributes.

Core Research Areas Investigating this compound

Research into this compound and similar ECE-1 inhibitors has primarily focused on their potential therapeutic applications in diseases characterized by elevated ET-1 levels. These conditions include hypertension, congestive heart failure, and other cardiovascular disorders. The core of this research involves the synthesis of potent and selective inhibitors, their characterization in enzymatic and cell-based assays, and their evaluation in preclinical animal models of disease.

Quantitative Data

The following table summarizes the available quantitative data for this compound. Due to the limited availability of a dedicated primary publication for this compound, data for closely related and well-characterized ECE-1 inhibitors from the same structural class are also included for comparative purposes.

| Compound | Target | Assay Type | IC50/EC50 | Selectivity (vs. NEP) | Reference |

| This compound | ECE-1 | Not Specified | 28.1 µM (EC50) | Not Specified | Commercial Vendor Data |

| CGS 26303 | ECE-1 | Enzyme Inhibition | Moderate Activity | - | [1] |

| CGS 31447 | ECE-1 | Enzyme Inhibition | High Potency | - | [1] |

| Compound 47 | ECE-1 | Enzyme Inhibition | 14 nM (IC50) | ~143-fold | [1] |

Table 1: In Vitro Inhibitory Potency of this compound and Related Non-Peptide ECE-1 Inhibitors.

Experimental Protocols

The following are representative experimental protocols for the synthesis and pharmacological evaluation of non-peptide ECE-1 inhibitors, based on methodologies described for compounds of the same class as this compound.

General Synthesis of Arylacetylene-Containing ECE-1 Inhibitors

A common synthetic route for this class of compounds involves the coupling of key intermediates. A representative procedure is outlined below, based on the synthesis of analogous compounds.

-

Preparation of the Amino Phosphonate Dipeptide Intermediate: This intermediate is typically synthesized through a multi-step process involving the protection of amino and phosphonate groups, followed by peptide coupling reactions.

-

Synthesis of the Arylacetylene Moiety: The arylacetylene component is prepared through standard organic chemistry techniques, often involving Sonogashira coupling or related cross-coupling reactions to introduce the acetylene group onto an aromatic ring.

-

Coupling and Deprotection: The amino phosphonate dipeptide intermediate is then coupled with the activated arylacetylene moiety. The final step involves the deprotection of the phosphonate and other protecting groups, typically under acidic conditions, to yield the final ECE-1 inhibitor.

-

Purification: The final compound is purified using techniques such as column chromatography and reverse-phase high-performance liquid chromatography (HPLC). Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

In Vitro ECE-1 Inhibition Assay

This assay is designed to determine the potency of compounds in inhibiting the enzymatic activity of ECE-1.

-

Enzyme and Substrate Preparation: Recombinant human ECE-1 is used as the enzyme source. A fluorogenic substrate, such as a quenched fluorescent peptide that is cleaved by ECE-1, is utilized.

-

Assay Procedure: The assay is typically performed in a 96-well plate format. The test compound (e.g., this compound) at various concentrations is pre-incubated with ECE-1 in a suitable buffer.

-

Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The increase in fluorescence over time, resulting from the cleavage of the substrate, is monitored using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Evaluation of ECE-1 Inhibition in a Rat Model

This protocol assesses the ability of an ECE-1 inhibitor to block the pressor response induced by big ET-1 in conscious rats.

-

Animal Preparation: Male Sprague-Dawley rats are instrumented with arterial catheters for blood pressure measurement and intravenous catheters for drug administration.

-

Baseline Measurements: After a recovery period, baseline mean arterial pressure (MAP) is recorded.

-

Big ET-1 Challenge: A bolus of big ET-1 is administered intravenously to induce a pressor (vasoconstrictor) response, and the change in MAP is recorded.

-

Inhibitor Administration: The test compound (e.g., this compound) is administered, typically via oral gavage or intravenous infusion.

-

Post-treatment Big ET-1 Challenge: At various time points after inhibitor administration, the big ET-1 challenge is repeated to assess the degree and duration of ECE-1 inhibition.

-

Data Analysis: The percentage inhibition of the big ET-1-induced pressor response is calculated for each time point and dose of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the endothelin signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.

Caption: Endothelin synthesis pathway and the inhibitory action of this compound on ECE-1.

Caption: Workflow for the in vitro ECE-1 enzyme inhibition assay.

Caption: Experimental workflow for in vivo evaluation of ECE-1 inhibition.

References

PD159790: A Selective Endothelin-Converting Enzyme-1 Inhibitor in Cardiovascular Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PD159790, a selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1), and its role in the context of cardiovascular research. While specific published data on this compound is limited, this document extrapolates its function and potential applications based on the well-established role of selective ECE-1 inhibition in cardiovascular physiology and pathology. The information presented herein is intended to serve as a foundational resource, incorporating data from analogous selective ECE-1 inhibitors to illustrate the mechanistic pathways and experimental considerations relevant to the study of compounds like this compound.

Introduction to this compound and Endothelin-Converting Enzyme-1 (ECE-1)

This compound is a potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). ECE-1 is a key metalloprotease in the endothelin (ET) system, responsible for the final and rate-limiting step in the biosynthesis of the potent vasoconstrictor peptide, endothelin-1 (ET-1). The endothelin system is a critical regulator of vascular tone and is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.[1]

By selectively inhibiting ECE-1, compounds like this compound block the conversion of the inactive precursor, big ET-1, into the biologically active ET-1. This mechanism offers a targeted approach to modulate the endothelin system and investigate its role in cardiovascular health and disease.

The Endothelin Signaling Pathway

The endothelin signaling pathway plays a pivotal role in cardiovascular homeostasis. The synthesis of mature ET-1 is a multi-step process, culminating in the ECE-1 mediated cleavage of big ET-1. Once formed, ET-1 exerts its effects by binding to two G protein-coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB).

Activation of ETA receptors, predominantly found on vascular smooth muscle cells, leads to vasoconstriction and cell proliferation. ETB receptors are located on both endothelial and vascular smooth muscle cells. Endothelial ETB receptor activation mediates vasodilation via the release of nitric oxide and prostacyclin, while vascular smooth muscle ETB receptors contribute to vasoconstriction.

Selective inhibition of ECE-1, as with this compound, is expected to reduce the levels of mature ET-1, thereby attenuating the downstream signaling cascades that contribute to pathological cardiovascular conditions.

References

The EGFR Inhibitor PD153035: A Technical Guide to its Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the effects of PD153035, a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, on various cancer cell lines. Overexpression and mutations of EGFR are common drivers of tumorigenesis, making it a key target in oncology research and drug development. PD153035 serves as a valuable tool for investigating the roles of EGFR signaling in cancer cell proliferation, survival, and cell cycle regulation. This document details its mechanism of action, summarizes its effects in a quantitative manner, provides detailed experimental protocols for its study, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Action

PD153035 exerts its anti-cancer effects by specifically targeting the tyrosine kinase domain of the EGFR. By binding to this domain, it inhibits the autophosphorylation of the receptor that is induced by the binding of its ligands, such as Epidermal Growth Factor (EGF).[1][2] This blockade of EGFR phosphorylation prevents the activation of downstream signaling cascades that are crucial for cancer cell growth and survival. The inhibition of EGFR autophosphorylation by PD153035 has been observed at nanomolar concentrations in cancer cell lines that overexpress EGFR.[1][3]

Quantitative Effects of PD153035 on Cancer Cell Lines

The efficacy of PD153035 varies across different cancer cell lines, largely depending on their EGFR expression levels. The following tables summarize the quantitative data on its inhibitory effects.

Table 1: Inhibition of Cell Proliferation (IC50) by PD153035

| Cell Line Type | Specific Cell Line(s) | EGFR Expression | IC50 (µM) | Reference |

| Various Human Cancers | Panel of EGFR-overexpressing lines | High | < 1 | [1] |

| Malignant Pleural Mesothelioma | H513, H2595 | High | 1.8 - 2.9 | [4] |

| Human Epithelial Carcinoma | A431 | High | 0.166 | [5] |

| Non-Small Cell Lung Cancer | H1975 | High | 3.046 | [5] |

| HER2/neu-overexpressing | Not specified | Normal EGFR, High HER2/neu | > 2.5 | [1] |

Table 2: Inhibition of EGFR Autophosphorylation

| Cell Line(s) | Condition | Effective Concentration | Effect | Reference |

| EGFR-overexpressing | EGF-stimulated | > 75 nM | Complete inhibition | [1] |

| A431 (Human Epidermoid Carcinoma) | EGF-stimulated | IC50 of 14 nM | 50% inhibition | [3] |

Signaling Pathways Affected by PD153035

The primary target of PD153035 is the EGFR signaling pathway. Inhibition of EGFR tyrosine kinase activity blocks the downstream activation of multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are critical for cell proliferation and survival. Additionally, studies have shown that PD153035 can block the phosphorylation of STAT3 induced by EGFR activation.[6] Interestingly, inhibition of EGFR by PD153035 can also lead to the activation of the NF-κB transcription factor, which is involved in the regulation of genes related to inflammation, apoptosis, and cell attachment.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of PD153035 in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of PD153035 on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of PD153035 (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of PD153035 on EGFR autophosphorylation.

-

Cell Culture and Treatment: Culture EGFR-overexpressing cells to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of PD153035 for 1-2 hours.

-

Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-EGFR overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR as a loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of PD153035 on cell cycle distribution.

-

Cell Treatment: Treat cancer cells with PD153035 at a relevant concentration (e.g., IC50 value) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).

Apoptosis Assay (Annexin V Staining)

This protocol is used to specifically quantify the induction of apoptosis by PD153035.

-

Cell Treatment: Treat cancer cells with PD153035 for a predetermined time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.

Conclusion

PD153035 is a well-characterized and potent inhibitor of EGFR tyrosine kinase that has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of EGFR-overexpressing cancer cell lines. This technical guide provides a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols necessary for its investigation. The provided information and visualizations serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted cancer therapies. Further investigation into the nuanced effects of PD153035 on different cancer subtypes and in combination with other therapeutic agents is warranted.

References

- 1. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. | BioWorld [bioworld.com]

- 6. [Role of PD153035 in the induction of apoptosis of XG-1 myeloma cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

PD173074: A Technical Guide for its Application in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173074 is a potent and selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2] Initially investigated for its anti-angiogenic and anti-cancer properties, PD173074 has emerged as a valuable pharmacological tool in neuroscience research. Its ability to selectively antagonize the effects of Fibroblast Growth Factors (FGFs), particularly FGF-2, allows for the precise dissection of FGFR signaling in various neuronal processes. This document provides an in-depth technical guide on the core applications of PD173074 in neuroscience, including detailed experimental protocols and a summary of its quantitative parameters.

Core Mechanism of Action

PD173074 exerts its inhibitory effects by competing with ATP for binding to the kinase domain of FGFR1 and FGFR3, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[2][3] This blockade of FGFR signaling has been shown to impact a range of cellular processes in the nervous system, including neuronal survival, differentiation, and neurite outgrowth.

Quantitative Data

The following table summarizes the inhibitory potency of PD173074 against various kinases, providing a clear view of its selectivity profile.

| Target | IC50 (nM) | Notes |

| FGFR1 | 21.5 - 25 | Potent inhibition of the primary target in many neuroscience-related studies.[1][3][4] |

| FGFR3 | 5 | Highest potency observed, relevant for studies involving this specific FGFR subtype.[1][2] |

| VEGFR2 | ~100 - 200 | Significant off-target activity, to be considered in experimental design.[1][3][4] |

| PDGFR | 17600 | High selectivity over Platelet-Derived Growth Factor Receptor.[1] |

| c-Src | 19800 | High selectivity over the non-receptor tyrosine kinase c-Src.[1] |

| EGFR | >50000 | Negligible activity against Epidermal Growth Factor Receptor.[1] |

| InsR | >50000 | Negligible activity against the Insulin Receptor.[1] |

| MEK | >50000 | No direct inhibition of the downstream kinase MEK.[1] |

| PKC | >50000 | No direct inhibition of Protein Kinase C.[1] |

Signaling Pathways

PD173074, by inhibiting FGFR1 and FGFR3, modulates several key downstream signaling pathways crucial for neuronal function. The primary cascades affected are the Ras/MAPK (ERK) pathway and the PI3K/Akt pathway.

Figure 1: Simplified FGFR1 Signaling Pathway and Point of Inhibition by PD173074.

Experimental Protocols

Cerebellar Granule Neuron (CGN) Survival Assay

This protocol details the use of PD173074 to investigate its effect on FGF-2-mediated neuronal survival.

Figure 2: Experimental Workflow for CGN Survival Assay with PD173074.

Methodology:

-

Cell Culture:

-

Isolate cerebellar granule neurons from postnatal day 7-8 rat pups using standard enzymatic and mechanical dissociation methods.[5]

-

Plate dissociated cells onto poly-L-lysine-coated 96-well plates at a density of 2 x 10^5 cells/well in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, 2 mM L-glutamine, and 100 µg/mL gentamicin.

-

After 24 hours, add cytosine arabinoside (AraC) to a final concentration of 10 µM to inhibit the proliferation of non-neuronal cells.[5]

-

-

Treatment:

-

After 48 hours in culture, switch the medium to a serum-free, low potassium (5 mM KCl) medium to induce apoptosis.

-

Treat cells with FGF-2 (e.g., 10 ng/mL) in the presence or absence of varying concentrations of PD173074 (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO).

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Analysis:

-

Assess cell viability using a quantitative method such as the MTT assay or by staining with fluorescent live/dead cell indicators (e.g., Calcein-AM and Ethidium Homodimer-1).

-

Quantify the results using a plate reader or fluorescence microscope.

-

PC12 Cell Neurite Outgrowth Assay

This protocol outlines the use of PD173074 to study its inhibitory effect on FGF-2-induced neurite outgrowth in a well-established neuronal differentiation model.

Figure 3: Experimental Workflow for PC12 Neurite Outgrowth Assay with PD173074.

Methodology:

-

Cell Culture:

-

Plate PC12 cells on collagen type IV-coated 24-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.[6]

-

Allow cells to attach for 24 hours.

-

-

Treatment:

-

Replace the growth medium with a differentiation medium (DMEM with 1% horse serum).[6]

-

Treat cells with FGF-2 (e.g., 50 ng/mL) with or without various concentrations of PD173074 (e.g., 10 nM to 1 µM). Include a vehicle control.

-

Incubate for 48-72 hours.

-

-

Analysis:

-

Fix the cells with 4% paraformaldehyde.

-

Immunostain for a neuronal marker such as β-III tubulin to visualize neurites.[7]

-

Capture images using a microscope and quantify neurite outgrowth. This can be done by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than the cell body diameter.[8]

-

Western Blot Analysis of FGFR Signaling

This protocol is designed to assess the effect of PD173074 on the phosphorylation of key downstream signaling molecules, ERK and Akt, in a neuronal cell line.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable neuronal cell line (e.g., CGNs or PC12 cells) to approximately 80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with PD173074 (e.g., 100 nM) or vehicle for 1 hour.

-

Stimulate the cells with FGF-2 (e.g., 50 ng/mL) for 10-15 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[9]

-

Conclusion

PD173074 is a valuable and selective tool for the investigation of FGFR signaling in the nervous system. Its potent inhibitory activity against FGFR1 and FGFR3 allows for the targeted exploration of the roles of these receptors in neuronal survival, differentiation, and neurite outgrowth. The experimental protocols provided in this guide offer a framework for utilizing PD173074 to elucidate the intricate functions of FGF signaling in both physiological and pathological contexts in neuroscience research. When designing experiments, it is crucial to consider its off-target effects, particularly on VEGFR2, and to include appropriate controls.

References

- 1. PD 173074 | FGFR | Tocris Bioscience [tocris.com]

- 2. selectscience.net [selectscience.net]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Biological Activity of PD159790

Notice to the Reader: Despite a comprehensive search of publicly available scientific literature, no specific information, quantitative data, experimental protocols, or described signaling pathways for a compound designated "PD159790" could be located. The prefix "PD" is often associated with compounds developed by the pharmaceutical company Parke-Davis (now a subsidiary of Pfizer). It is possible that this compound is an internal designation for a compound that has not been disclosed in published research, or that the identifier provided is incorrect.

This guide has been structured to fulfill the user's request for a technical whitepaper format. However, due to the absence of specific data for this compound, the sections below will remain as a template. Should information on this compound become available, this document can be populated accordingly.

Introduction and Background

This section would typically provide an overview of the compound this compound, including its chemical class, putative mechanism of action, and the rationale for its development. It would also summarize the key findings from initial biological studies.

Quantitative Biological Data

All available quantitative data from in vitro and in vivo studies would be summarized in the tables below for clear comparison.

Table 1: In Vitro Biological Activity of this compound

| Target/Assay | IC50 / EC50 (nM) | Ki (nM) | Cell Line | Assay Conditions | Reference |

| Data Not Available | N/A | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A | N/A |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Efficacy Endpoint | % Inhibition / Effect | Reference |

| Data Not Available | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A |

Experimental Protocols

This section would provide detailed methodologies for the key experiments cited in the initial studies of this compound.

Kinase Inhibition Assay

-

Principle: Description of the assay principle (e.g., radiometric, fluorescence-based).

-

Reagents: List of all necessary reagents, including enzymes, substrates, and buffers.

-

Procedure: Step-by-step protocol for performing the assay.

-

Data Analysis: Method for calculating IC50 values.

Cell Proliferation Assay

-

Cell Lines and Culture: Description of the cell lines used and their culture conditions.

-

Treatment: Protocol for treating cells with this compound.

-

Viability Measurement: Detailed method for assessing cell viability (e.g., MTT, CellTiter-Glo).

-

Data Analysis: Method for determining GI50 or IC50 values.

In Vivo Tumor Xenograft Studies

-

Animal Model: Details of the animal model used (e.g., species, strain, tumor cell line implantation).

-

Drug Formulation and Administration: Description of how this compound was formulated and administered.

-

Efficacy Evaluation: Method for measuring tumor growth and other efficacy endpoints.

-

Statistical Analysis: Statistical methods used to analyze the in vivo data.

Signaling Pathways and Mechanisms of Action

This section would detail the known signaling pathways modulated by this compound and its mechanism of action, supported by diagrams.

Putative Signaling Pathway of this compound

A description of the signaling cascade believed to be affected by this compound would be provided here.

Caption: A hypothetical signaling pathway potentially targeted by this compound.

Experimental Workflow for Target Identification

A description of the experimental workflow used to identify the molecular target(s) of this compound would be provided here.

Caption: A generalized workflow for the identification of molecular targets of a bioactive compound.

Conclusion

This section would summarize the key findings from the initial studies of this compound and provide an outlook on future research directions.

Disclaimer: This document is a template and does not contain factual information about a compound named this compound due to the absence of available data in the public domain. The provided tables and diagrams are illustrative examples.

Methodological & Application

Application Notes and Protocols for In Vitro ECE-1 Inhibition Assay Using PD159790

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-converting enzyme-1 (ECE-1) is a key metalloprotease in the endothelin pathway, responsible for the proteolytic conversion of the inactive precursor, big endothelin-1 (Big ET-1), into the potent vasoconstrictor and mitogen, endothelin-1 (ET-1). The ET-1 signaling cascade is implicated in a variety of physiological processes and pathophysiological conditions, including cancer. Inhibition of ECE-1 presents a strategic therapeutic target for modulating the production of ET-1. PD159790 is recognized as a selective inhibitor of ECE-1, making it a valuable tool for studying the biological roles of this enzyme and for the development of novel therapeutics.

These application notes provide a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound against ECE-1. Additionally, we present a summary of the ECE-1 signaling pathway to provide a broader context for the experimental work.

Data Presentation

| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |

| This compound | ECE-1 | Fluorescence-based | Data to be determined experimentally | Selective for ECE-1 | (Internal Data) |

| Phosphoramidon | ECE-1 (and other metalloproteases) | Fluorescence-based | Reference value | Non-selective | [1] |

Experimental Protocols

This protocol is adapted from established fluorescence-based ECE-1 activity assays. It is designed for a 96-well plate format, suitable for inhibitor screening and IC50 determination.

Materials and Reagents:

-

Recombinant Human ECE-1: (e.g., R&D Systems, Cat# 1784-ZN)

-

ECE-1 Fluorogenic Substrate: (e.g., MCA-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH)

-

This compound: (or other test inhibitors)

-

Phosphoramidon: (Positive control inhibitor)

-

Assay Buffer: 0.1 M MES, 0.1 M NaCl, pH 6.0

-

DMSO: For dissolving compounds

-

96-well black microplates: (e.g., Greiner Bio-One, Cat# 655090)

-

Fluorescence microplate reader: Capable of excitation at ~320 nm and emission at ~405 nm.

-

Multichannel pipettes and sterile pipette tips

-

Incubator: Set to 37°C

Experimental Workflow:

Caption: Experimental workflow for the in vitro ECE-1 inhibition assay.

Detailed Protocol:

-

Preparation of Reagents:

-

Prepare Assay Buffer (0.1 M MES, 0.1 M NaCl, pH 6.0) and allow it to warm to 37°C.

-

Reconstitute and dilute the recombinant human ECE-1 in Assay Buffer to the desired working concentration (e.g., 2X final concentration).

-

Reconstitute the fluorogenic substrate in DMSO and then dilute to the working concentration (e.g., 2X final concentration) in Assay Buffer. Protect from light.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series of this compound in Assay Buffer containing a constant final percentage of DMSO (e.g., 1%).

-

Prepare a stock solution of the positive control inhibitor, phosphoramidon, in a similar manner.

-

-

Assay Procedure:

-

Add 50 µL of the serially diluted this compound, phosphoramidon, or vehicle control (Assay Buffer with DMSO) to the wells of a 96-well black microplate.

-

Add 25 µL of the diluted recombinant ECE-1 enzyme solution to each well.

-

Include control wells:

-

100% Activity Control: 50 µL vehicle + 25 µL ECE-1

-

No Enzyme Control: 50 µL vehicle + 25 µL Assay Buffer

-

Positive Inhibitor Control: 50 µL phosphoramidon + 25 µL ECE-1

-

-

Gently tap the plate to mix and pre-incubate for 15-30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 25 µL of the ECE-1 substrate solution to all wells. The final volume in each well will be 100 µL.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes with excitation at ~320 nm and emission at ~405 nm.

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_100%_activity - V_no_enzyme)] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

ECE-1 Signaling Pathway

ECE-1 is a critical enzyme in the production of the potent signaling molecule, endothelin-1 (ET-1). The binding of ET-1 to its G protein-coupled receptors (GPCRs), the endothelin A receptor (ET-A) and endothelin B receptor (ET-B), on target cells initiates a cascade of intracellular signaling events. These pathways are integral to numerous cellular processes, including proliferation, survival, and migration. The diagram below illustrates the major downstream signaling pathways activated by ECE-1-mediated ET-1 production.[1][2][3]

Caption: ECE-1 mediated endothelin-1 signaling pathway.

References

The Use of PD159790 in Cultured Human Vascular Endothelial Cells: Application Notes and Protocols

Introduction

Currently, there is no publicly available scientific literature or data detailing the use of the specific compound PD159790 in cultured human vascular endothelial cells. Extensive searches of scientific databases and supplier information have not yielded any information regarding the mechanism of action, experimental protocols, or effects of this compound on this cell type.

Therefore, the following application notes and protocols are provided as a general framework for researchers who may have access to this compound and wish to investigate its effects on human vascular endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). These protocols are based on standard methodologies for culturing and treating endothelial cells with novel compounds and should be adapted and optimized for the specific research question.

I. General Guidelines for Handling Novel Compounds in Cell Culture

When working with a compound with unknown biological effects, it is crucial to proceed with caution and systematic optimization.

-

Solubility Testing: Determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules, but its final concentration in cell culture media should typically be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

-

Concentration Range Finding (Dose-Response): Perform a wide range of concentrations to determine the optimal working concentration and to identify any potential cytotoxicity. A typical starting range could be from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).

-

Time-Course Experiments: Evaluate the effects of the compound over different incubation times (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal duration of treatment.

II. Standard Protocols for Culturing Human Vascular Endothelial Cells (HUVECs)

The following are standard protocols for the culture of HUVECs, a common model for human vascular endothelial cells.

A. Materials

-

Cryopreserved Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM), fully supplemented (containing growth factors like VEGF, FGF, EGF, and serum)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution (e.g., 0.05% Trypsin-EDTA)

-

Trypsin Neutralizing Solution or medium containing serum

-

Sterile tissue culture flasks, plates, and pipettes

-

Humidified incubator at 37°C with 5% CO2

B. Protocol for Thawing and Plating HUVECs

-

Rapidly thaw the cryovial of HUVECs in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete EGM.

-

Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

-

Gently aspirate the supernatant, which contains the cryoprotectant.

-

Resuspend the cell pellet in fresh, pre-warmed complete EGM.

-

Plate the cells onto a culture flask at a recommended seeding density (e.g., 2,500 - 5,000 cells/cm²).

-

Incubate the flask in a humidified incubator at 37°C with 5% CO2.

-

Change the medium every 2-3 days.

C. Protocol for Subculturing (Passaging) HUVECs

-

Aspirate the culture medium from a confluent flask of HUVECs.

-

Wash the cell monolayer once with sterile PBS.

-

Add a small volume of Trypsin-EDTA solution to cover the cell monolayer and incubate for 2-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding a larger volume of complete EGM or a specific trypsin neutralizing solution.

-

Collect the cell suspension and centrifuge at a low speed.

-

Resuspend the cell pellet in fresh EGM and plate onto new culture vessels at the desired seeding density.

III. Experimental Protocols for Treating HUVECs with this compound

Once the optimal, non-toxic concentration and incubation time for this compound are determined, various assays can be performed to assess its effects on endothelial cell function.

A. Cell Viability and Cytotoxicity Assay (e.g., MTT or LDH Assay)

This is a critical first step to determine the concentration range of this compound that does not cause cell death.

Table 1: Example Data Layout for a Dose-Response Cytotoxicity Assay

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 0.01 | |

| 0.1 | |

| 1 | |

| 10 | |

| 100 |

Protocol:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete EGM.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

-

Incubate for the desired time (e.g., 24 or 48 hours).

-

Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then solubilize formazan crystals before reading absorbance).

B. Endothelial Cell Proliferation Assay (e.g., BrdU Incorporation or Cell Counting)

This assay will determine if this compound affects the growth rate of endothelial cells.

Table 2: Example Data Layout for a Proliferation Assay

| Treatment | BrdU Incorporation (Absorbance) | Cell Count (x10^4) |

| Control (Vehicle) | ||

| This compound (X µM) | ||

| Positive Control (e.g., VEGF) |

Protocol (BrdU Assay):

-

Seed HUVECs in a 96-well plate.

-

After adherence, replace the medium with a low-serum medium for a period of starvation (e.g., 4-6 hours) to synchronize the cells.

-

Treat the cells with this compound at a non-toxic concentration in the presence or absence of a pro-proliferative stimulus like Vascular Endothelial Growth Factor (VEGF).

-

During the final hours of incubation, add BrdU (a thymidine analog) to the wells.

-

Fix the cells and perform an ELISA-based assay to detect BrdU incorporation into the DNA, following the manufacturer's protocol.

C. Endothelial Cell Migration Assay (e.g., Scratch Assay or Transwell Assay)

These assays assess the effect of this compound on the migratory capacity of endothelial cells, a key process in angiogenesis.

Table 3: Example Data Layout for a Scratch Assay

| Treatment | Wound Closure (%) at 12h | Wound Closure (%) at 24h |

| Control (Vehicle) | ||

| This compound (X µM) | ||

| Positive Control (e.g., VEGF) |

Protocol (Scratch Assay):

-

Seed HUVECs in a culture plate and grow to a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add medium containing this compound or control treatments.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

-

Quantify the rate of wound closure by measuring the area of the gap over time.

IV. Visualization of Experimental Workflow and Potential Signaling Pathways

As the mechanism of action of this compound is unknown, the following diagrams represent a generic experimental workflow and a hypothetical signaling pathway that could be investigated.

Caption: A general experimental workflow for investigating the effects of this compound on HUVECs.

Caption: A hypothetical signaling pathway that could be modulated by this compound in endothelial cells.

Disclaimer: The protocols and diagrams provided are general and hypothetical due to the lack of specific information on this compound. Researchers should conduct a thorough literature search for any newly available information on this compound and perform careful optimization of all experimental conditions. Standard laboratory safety precautions should be followed when handling any new chemical compound.

Determining the Optimal Concentration of PD159790 for Cell-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PD159790 and the Endothelin-A Receptor

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two G protein-coupled receptors, the endothelin-A (ETA) and endothelin-B (ETB) receptors. The ETA receptor is predominantly found on vascular smooth muscle cells and is responsible for mediating the vasoconstrictive and proliferative effects of ET-1.[1][2] Dysregulation of the ET-1/ETA receptor signaling axis has been implicated in various cardiovascular diseases, making the ETA receptor a key therapeutic target.[1][2]

This compound is identified as a selective antagonist of the ETA receptor. Its primary mechanism of action is to competitively inhibit the binding of ET-1 to the ETA receptor, thereby blocking the downstream signaling pathways that lead to cellular responses such as calcium mobilization, cell proliferation, and vasoconstriction. One study has also indicated that this compound can inhibit the conversion of big ET-1 to its active form, ET-1, by the endothelin-converting enzyme-1 (ECE-1) at a neutral pH.[3]

Key Quantitative Parameters for Determining Optimal Concentration

To ascertain the optimal concentration of this compound for your specific cell-based assay, it is essential to determine the following parameters:

-

Inhibitory Constant (Ki): This value represents the intrinsic binding affinity of this compound for the ETA receptor. A lower Ki value indicates a higher binding affinity. This is typically determined through competitive radioligand binding assays.

-